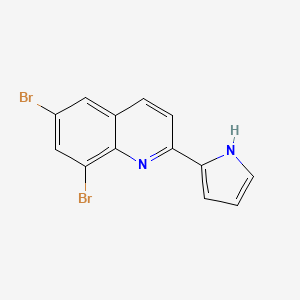

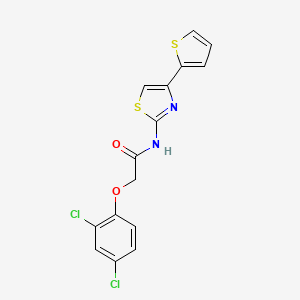

6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline is a chemical compound with the molecular formula C13H8Br2N2 . It has a molecular weight of 352.02 .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinolines, which includes 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline, can be achieved by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes . The reactions proceed at room temperature, avoid transition metal catalysts, and provide the target compounds in one pot in moderate to good yields .Chemical Reactions Analysis

In the synthesis process, 1-(2-Bromophenyl)-1H-pyrrole and 1-(2,6-dibromophenyl)-1H-pyrrole react in the presence of catalytic amounts of rhodamine 6G (Rh-6G) and N,N-diisopropylethylamine (DIPEA) under blue light irradiation with aromatic alkynes and subsequently cyclize intramolecularly to form pyrrolo[1,2-a]quinoline .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinoline and its analogs, including compounds like 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline, have shown effective anticancer activity. Quinoline compounds are used to synthesize molecules with medical benefits, particularly showing efficacy in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, which are crucial in cancer drug development (Solomon & Lee, 2011).

Anion Receptors and Sensors

Certain derivatives of quinoline, such as those involving pyrrole structures, have been studied as neutral anion receptors. These compounds, including 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline, bind anions with enhanced affinity, which is significant in the development of sensors for detecting anions like fluoride, chloride, or dihydrogen phosphate (Anzenbacher et al., 2000).

Synthesis of Derivatives for Pharmacological Evaluation

6,8-Dibromo-2-(1H-pyrrol-2-yl)quinoline derivatives have been synthesized for in vitro anti-proliferative properties against cancer and non-cancerous cell lines. These compounds show promise in cytotoxicity towards leukemia cells, indicating their potential in leukemia therapy (Rao et al., 2015).

Antibacterial Activities

Quinoline derivatives have been synthesized and evaluated for their antibacterial activities. These compounds have shown potent activity against both gram-positive and gram-negative bacteria, indicating their potential use in treating systemic infections (Ishikawa et al., 1990).

Diuretic Properties

Certain derivatives of 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline have been studied for their diuretic effects. These compounds have shown significant diuretic activity, suggesting their potential application in hypertension treatment (Ukrainets et al., 2018).

Wirkmechanismus

The mechanism of action in the synthesis involves the photoexcitation of Rh-6G, which is reduced by DIPEA to form the corresponding radical anion Rh-6G . This is again excited by 455 nm light. The excited radical anion of Rh-6G donates an electron to the aryl bromide giving an aryl radical that is trapped by aromatic alkynes. The intermediate vinyl radical cyclizes intramolecularly and yields the product after rearomatization .

Eigenschaften

IUPAC Name |

6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2N2/c14-9-6-8-3-4-12(11-2-1-5-16-11)17-13(8)10(15)7-9/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZJZUGULOXZQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2748637.png)

![6-(4-Fluorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2748639.png)

![ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2748644.png)

![3-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2748648.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2748653.png)

![(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate](/img/structure/B2748654.png)

![8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2748655.png)

![1-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2748656.png)